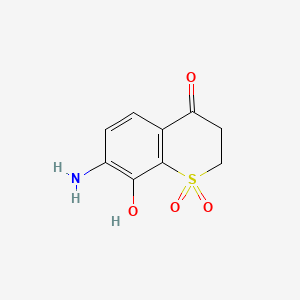

4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide

CAS No.:

Cat. No.: VC19964205

Molecular Formula: C9H9NO4S

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO4S |

|---|---|

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | 7-amino-8-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one |

| Standard InChI | InChI=1S/C9H9NO4S/c10-6-2-1-5-7(11)3-4-15(13,14)9(5)8(6)12/h1-2,12H,3-4,10H2 |

| Standard InChI Key | XAFUDRXYGWEGJU-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)C2=C(C1=O)C=CC(=C2O)N |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s systematic name, 4H-1-Benzothiopyran-4-one, 7-amino-2,3-dihydro-8-hydroxy-, 1,1-dioxide, delineates its core structure and substituents:

-

Benzothiopyran-4-one: A bicyclic system comprising a benzene ring fused to a thiopyran ring, with a ketone group at position 4.

-

1,1-Dioxide: Indicates the sulfur atom in the thiopyran ring is oxidized to a sulfone group.

-

7-Amino and 8-Hydroxy: Substituents on the benzene ring at positions 7 and 8, respectively.

The molecular formula is C₉H₉NO₄S, derived from the base benzothiopyran system (C₉H₈OS) modified by sulfone oxidation (+O₂), amino (-NH₂), and hydroxy (-OH) groups .

Structural Elucidation and Key Features

The molecule’s rigidity arises from its fused bicyclic system and the absence of rotatable bonds. Key structural attributes include:

-

Sulfone Group: Enhances polarity and potential hydrogen-bonding interactions.

-

Amino and Hydroxy Groups: Provide sites for electrophilic substitution and participation in biochemical pathways.

-

Planar Aromatic System: Facilitates π-π stacking interactions in protein binding .

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring precise placement of amino and hydroxy groups on the benzene ring.

-

Sulfone Stability: Avoiding over-oxidation or decomposition during sulfonation steps.

-

Purification: Separating isomers due to the compound’s rigid structure .

Physicochemical Properties

Key Parameters

| Property | Value |

|---|---|

| Molecular Weight | 227.24 g/mol |

| Topological PSA (TPSA) | 97.46 Ų |

| LogP (Partition Coeff.) | 0.3345 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 0 |

Solubility and Stability

-

Solubility: Moderate aqueous solubility due to high TPSA, enhanced by polar solvents like ethanol or DMSO.

-

Stability: Likely stable under inert conditions but susceptible to photodegradation due to the aromatic system .

| Compound | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|

| This Compound | Not yet reported | N/A |

| Benzothiophene Sulfones | RORγt Modulation | 1–10 μM (TR-FRET) |

| 4,5-Dimethoxy Derivatives | AChE Inhibition | 2–5 μM |

Table 1: Activity comparison with structurally related compounds .

Applications and Future Directions

Pharmaceutical Development

-

Immune Modulators: Potential targeting of RORγt for autoimmune diseases.

-

Antioxidant Agents: Scavenging reactive oxygen species in neurodegenerative disorders .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume